(1R)-1-(3-aminophenyl)ethan-1-ol
CAS No.: 201939-71-1
Cat. No.: VC5414134
Molecular Formula: C8H11NO
Molecular Weight: 137.182
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201939-71-1 |
---|---|
Molecular Formula | C8H11NO |
Molecular Weight | 137.182 |
IUPAC Name | (1R)-1-(3-aminophenyl)ethanol |
Standard InChI | InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1 |
Standard InChI Key | QPKNDHZQPGMLCJ-ZCFIWIBFSA-N |
SMILES | CC(C1=CC(=CC=C1)N)O |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound consists of a benzene ring substituted with an amino group (-NH) at the meta position and a hydroxymethyl group (-CH(OH)CH) at the benzylic position. The chiral center at the hydroxymethyl carbon confers enantiomeric specificity, with the (1R)-configuration being the biologically relevant form in many applications .
Key Structural Features:
Stereochemical Significance
The (1R)-enantiomer is distinct from its (1S)-counterpart and the racemic mixture (CAS: 2454-37-7). Chirality influences pharmacokinetics and receptor interactions, making enantiopure synthesis critical for pharmaceutical applications .
Synthesis and Preparation
Asymmetric Reduction
The ketone precursor, 1-(3-aminophenyl)ethanone, undergoes asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to yield the (1R)-enantiomer with high enantiomeric excess (ee) .
Enzymatic Resolution
Racemic 1-(3-aminophenyl)ethanol is resolved using lipases or esterases, which selectively hydrolyze one enantiomer’s ester derivative .
Example Reaction:
Industrial Production
Large-scale synthesis employs continuous-flow reactors with immobilized chiral catalysts, achieving >98% purity. Process optimization focuses on minimizing waste and enhancing yield .
Physical and Chemical Properties
Physicochemical Data
Property | Value | Source |
---|---|---|
Melting Point | 66–70°C | |
Boiling Point | 217°C | |
Solubility | Moderate in polar solvents | |
LogP (Partition Coefficient) | 1.2 (estimated) |
Spectroscopic Characteristics
Applications in Research and Industry
Pharmaceutical Intermediates
The compound is used to synthesize β-adrenergic receptor agonists and serotonin receptor modulators. For example, it is a precursor to Mirabegron impurity B, a quality control standard in drug manufacturing .
Material Science
Its aromatic amine group enables functionalization in polymer chemistry, contributing to conductive polymers and epoxy resins .
Hazard Statement | Precautionary Measure |
---|---|
H302: Harmful if swallowed | Use personal protective equipment |
H315: Skin irritation | Avoid direct contact |
H319: Eye irritation | Wear safety goggles |
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